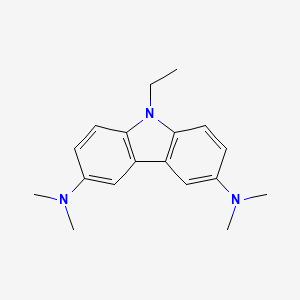
3,6-Bis(N-dimethylamino)-9-ethylcarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(N-dimethylamino)-9-ethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, photonics, and as intermediates in the synthesis of pharmaceuticals. This particular compound is characterized by the presence of two N-dimethylamino groups at the 3 and 6 positions and an ethyl group at the 9 position of the carbazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(N-dimethylamino)-9-ethylcarbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 3,6-dibromo-9-ethylcarbazole with dimethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the N-dimethylamino groups to primary amines.
Substitution: The compound can participate in electrophilic substitution reactions, where the N-dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Primary amines.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,6-Bis(N-dimethylamino)-9-ethylcarbazole has several applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photophysics: Investigated for its photophysical properties, including fluorescence and phosphorescence.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Sensors: Utilized in the development of chemical sensors due to its ability to interact with various analytes.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(N-dimethylamino)-9-ethylcarbazole in its applications is largely dependent on its electronic properties. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges through its conjugated system. In photophysical applications, its fluorescence properties are attributed to the delocalization of electrons within the carbazole ring.
Comparación Con Compuestos Similares
3,6-Bis(N,N-diethylamino)carbazole: Similar structure but with ethyl groups instead of methyl groups on the nitrogen atoms.
9-Ethylcarbazole: Lacks the N-dimethylamino groups.
3,6-Diaminocarbazole: Contains amino groups instead of N-dimethylamino groups.
Uniqueness: 3,6-Bis(N-dimethylamino)-9-ethylcarbazole is unique due to the presence of both N-dimethylamino groups and an ethyl group, which confer specific electronic and steric properties that enhance its performance in electronic and photophysical applications.
Propiedades
Número CAS |
57103-04-5 |
|---|---|
Fórmula molecular |
C18H23N3 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
9-ethyl-3-N,3-N,6-N,6-N-tetramethylcarbazole-3,6-diamine |
InChI |
InChI=1S/C18H23N3/c1-6-21-17-9-7-13(19(2)3)11-15(17)16-12-14(20(4)5)8-10-18(16)21/h7-12H,6H2,1-5H3 |
Clave InChI |
HWMNDOOCAWHVEC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)N(C)C)C3=C1C=CC(=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


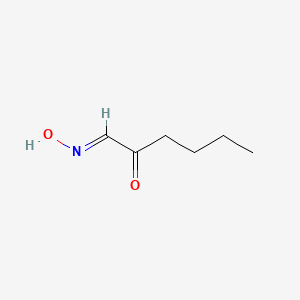
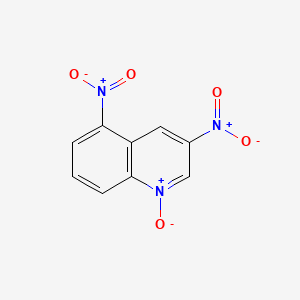


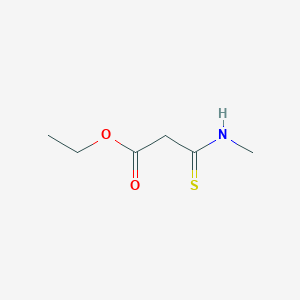
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)


methanone](/img/structure/B14630805.png)
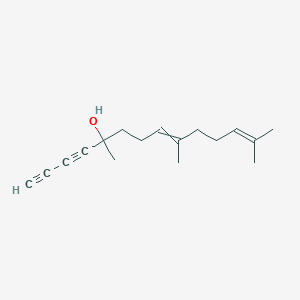

![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
